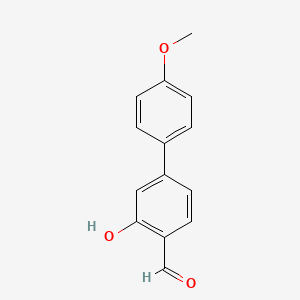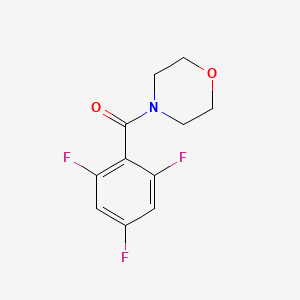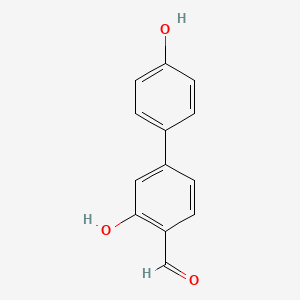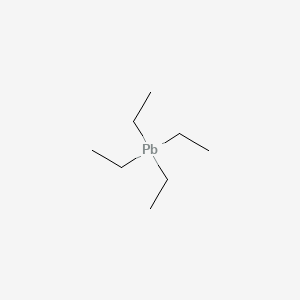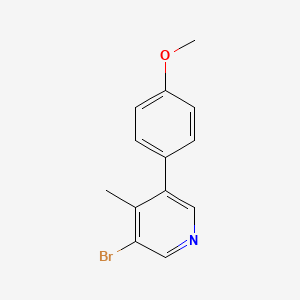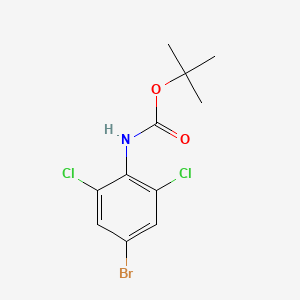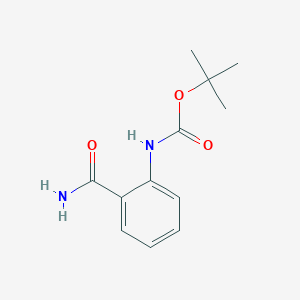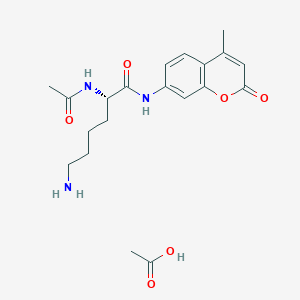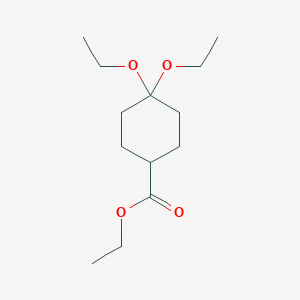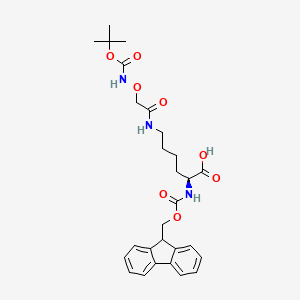
Fmoc-L-Lys(Boc-Aoa)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-Lys(Boc-Aoa)-OH is a type of synthetic amino acid that has been used in various areas of scientific research due to its ability to bind to other molecules. It is a derivative of lysine, an essential amino acid, and is used to modify peptides and proteins. Fmoc-L-Lys(Boc-Aoa)-OH is a useful tool for researchers because it can be used to create peptide and protein derivatives with specific properties.
科学的研究の応用
Fmoc-L-Lys(Boc-Aoa)-OH has been used in a variety of scientific research applications. It has been used in the study of protein-protein interactions, as well as in the study of enzyme-substrate interactions. It has also been used in the study of protein-ligand interactions, as well as in the study of peptide-membrane interactions. Additionally, it has been used in the study of protein-DNA interactions and in the study of protein-RNA interactions. Additionally, Fmoc-L-Lys(Boc-Aoa)-OH has been used in the study of protein folding and stability.
作用機序
Fmoc-L-Lys(Boc-Aoa)-OH is a derivative of lysine, an essential amino acid. Lysine is a positively charged amino acid, and it has the ability to bind to other molecules, such as proteins, peptides, and nucleic acids. Fmoc-L-Lys(Boc-Aoa)-OH has been modified to increase its binding affinity for other molecules. This increased binding affinity allows for the study of protein-protein interactions, as well as other interactions.
Biochemical and Physiological Effects
Fmoc-L-Lys(Boc-Aoa)-OH has been used to study the biochemical and physiological effects of proteins and peptides. It has been used to study the effects of proteins and peptides on cellular metabolism, as well as their effects on cell signaling pathways. Additionally, it has been used to study the effects of proteins and peptides on the immune system, as well as their effects on gene expression.
実験室実験の利点と制限
Fmoc-L-Lys(Boc-Aoa)-OH has several advantages for lab experiments. It is a relatively stable molecule, which makes it ideal for use in lab experiments. Additionally, it has a high binding affinity for other molecules, which makes it ideal for studying protein-protein interactions. However, Fmoc-L-Lys(Boc-Aoa)-OH also has some limitations for lab experiments. It is expensive, and it can be difficult to obtain in large quantities. Additionally, it can be difficult to synthesize in large quantities.
将来の方向性
Fmoc-L-Lys(Boc-Aoa)-OH has a wide range of potential applications in scientific research. It can be used to study the effects of proteins and peptides on cellular metabolism and cell signaling pathways. Additionally, it can be used to study the effects of proteins and peptides on the immune system and gene expression. Additionally, it can be used to study the effects of proteins and peptides on protein folding and stability. Finally, it can be used to study the effects of proteins and peptides on drug design and drug delivery.
合成法
Fmoc-L-Lys(Boc-Aoa)-OH is synthesized through a process called solid-phase peptide synthesis (SPPS). This process is used to create peptides and proteins in a controlled and efficient manner. The process involves coupling amino acids to a solid support, such as a resin or polymer. This allows for the controlled addition of one amino acid at a time, allowing for the creation of peptides and proteins with specific properties. Fmoc-L-Lys(Boc-Aoa)-OH is synthesized by coupling it to a solid support using a coupling reagent, such as a carbodiimide. This process is often used to create peptide derivatives that have specific properties, such as increased stability or increased binding affinity.
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyacetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35N3O8/c1-28(2,3)39-27(36)31-38-17-24(32)29-15-9-8-14-23(25(33)34)30-26(35)37-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22-23H,8-9,14-17H2,1-3H3,(H,29,32)(H,30,35)(H,31,36)(H,33,34)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHYSVHAEUYSTD-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NOCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35N3O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-Lys(Boc-Aoa)-OH | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

